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Compound of Interest

Compound Name: T-00127_HEV1

Cat. No.: B15603673 Get Quote

An In-depth Technical Guide to T-00127_HEV1: A Potent PI4KIIIβ Inhibitor with Broad-

Spectrum Antiviral Activity

This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and experimental evaluation of T-00127_HEV1, a selective inhibitor of

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This document is intended for researchers,

scientists, and professionals in the field of drug development.

Chemical Properties and Identification
T-00127_HEV1 is a cell-permeable pyrazolopyrimidinamine derivative that has demonstrated

significant antiviral activity against a broad range of enteroviruses. Its fundamental chemical

and physical properties are summarized below.

Property Value

CAS Number 900874-91-1

Molecular Formula C₂₂H₂₉N₅O₃

Molecular Weight 411.50 g/mol

Appearance Off-white solid

Solubility Soluble in DMSO (50 mg/mL)

Storage Temperature 2-8°C
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Mechanism of Action and Signaling Pathway
T-00127_HEV1 exerts its antiviral effects by potently and selectively inhibiting the host cell

enzyme, Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This kinase is crucial for the

replication of many positive-sense single-stranded RNA viruses, including enteroviruses.

PI4KIIIβ is responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key

phosphoinositide that accumulates at the Golgi apparatus and is essential for the formation of

viral replication organelles. Enteroviruses hijack the host cell's machinery by recruiting PI4KIIIβ

to the sites of viral replication. The viral protein 3A plays a central role in this recruitment, which

can be mediated through interactions with host factors such as GBF1/Arf1 or ACBD3. This

leads to an enrichment of PI4P at the replication membranes, which is thought to facilitate the

recruitment of the viral RNA-dependent RNA polymerase (RdRp) and other components of the

replication complex.

By competitively inhibiting the ATP-binding site of PI4KIIIβ, T-00127_HEV1 prevents the

synthesis of PI4P, thereby disrupting the formation of functional viral replication organelles and

inhibiting viral RNA replication.

Below is a diagram illustrating the PI4KIIIβ signaling pathway in the context of enterovirus

replication and the inhibitory action of T-00127_HEV1.
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Caption: PI4KIIIβ signaling pathway in enterovirus replication and inhibition by T-00127_HEV1.
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Quantitative Data
The biological activity of T-00127_HEV1 has been characterized through various in vitro

assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity
Target IC₅₀ (nM) Assay Type

PI4KIIIβ 150 Kinase Glo Assay

PI4KIIIα ~75,000 Kinase Glo Assay

PI4KIIα ≥100,000 Kinase Glo Assay

Table 2: Antiviral Activity (EC₅₀)
Virus EC₅₀ (µM) Cell Line

Poliovirus (PV) 0.77 HeLa

Coxsackievirus B3 (CVB3) 3.38 HeLa

Human Rhinovirus M (HRVM) 2.5 HeLa

Hepatitis C Virus 1b (HCV 1b) 1.03 Huh-7

Hepatitis C Virus 2a (HCV 2a) >44 Huh-7

Table 3: Cytotoxicity
Cell Line CC₅₀ (µM)

HeLa >50

Experimental Protocols
Detailed methodologies for key experiments are provided below.

PI4KIIIβ Inhibition Assay (ADP-Glo™ Kinase Assay)
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This assay quantifies kinase activity by measuring the amount of ADP produced during the

enzymatic reaction.

Start 1. Kinase Reaction Incubation
(PI4KIIIβ, T-00127_HEV1, ATP, PI substrate)

2. Add ADP-Glo™ Reagent
(Terminates reaction, depletes ATP) 3. Incubate at RT 4. Add Kinase Detection Reagent

(Converts ADP to ATP, generates light) 5. Incubate at RT 6. Measure Luminescence End

Click to download full resolution via product page

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

Prepare Reagents:

Prepare a serial dilution of T-00127_HEV1 in a suitable buffer (e.g., Tris-HCl with MgCl₂).

Prepare a solution of recombinant human PI4KIIIβ enzyme.

Prepare a solution of the lipid substrate (e.g., phosphatidylinositol).

Prepare the ATP solution.

Kinase Reaction:

In a 384-well plate, add 2.5 µL of the T-00127_HEV1 dilution or vehicle control.

Add 2.5 µL of the PI4KIIIβ enzyme solution.

Add 5 µL of the ATP and lipid substrate mix to initiate the reaction.

Incubate the plate at room temperature for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete

the remaining ATP.

Incubate at room temperature for 40 minutes.
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Add 10 µL of Kinase Detection Reagent to each well.

Incubate at room temperature for 30-60 minutes.

Data Acquisition:

Measure the luminescence using a plate reader. The light output is proportional to the ADP

concentration.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Antiviral Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the

number of viral plaques by 50% (EC₅₀).
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Start

1. Seed host cells in multi-well plates

2. Infect cells with virus in the presence
of serially diluted T-00127_HEV1

3. Incubate to allow virus adsorption

4. Overlay with semi-solid medium
(e.g., agarose) containing T-00127_HEV1

5. Incubate for several days for plaque formation

6. Fix cells and stain with crystal violet

7. Count plaques and calculate EC₅₀

End
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Caption: Workflow for the Plaque Reduction Assay.
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Protocol:

Cell Seeding:

Seed a confluent monolayer of host cells (e.g., HeLa) in 6-well plates and incubate

overnight.

Virus Infection and Compound Treatment:

Wash the cell monolayers with phosphate-buffered saline (PBS).

Prepare serial dilutions of T-00127_HEV1 in serum-free medium.

Pre-incubate the cells with the compound dilutions for 1 hour.

Infect the cells with a known titer of virus (e.g., 100 plaque-forming units per well) in the

presence of the compound.

Incubate for 1 hour at 37°C to allow for virus adsorption.

Overlay and Incubation:

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 1.2%

methylcellulose or agarose) containing the corresponding concentrations of T-
00127_HEV1.

Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are visible.

Plaque Visualization and Quantification:

Fix the cells with 4% paraformaldehyde.

Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution.

Wash the wells with water to remove excess stain and allow the plates to air dry.

Count the number of plaques in each well.
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Calculate the EC₅₀ value as the compound concentration that reduces the number of

plaques by 50% compared to the vehicle control.

Immunofluorescence Staining for PI4P Localization
This method is used to visualize the subcellular localization of PI4P and assess the effect of T-
00127_HEV1 on its distribution.

Protocol:

Cell Culture and Treatment:

Grow cells on glass coverslips.

Treat the cells with T-00127_HEV1 or a vehicle control for the desired time.

Fixation and Permeabilization:

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash with PBS.

Permeabilize the cells with 20 µM digitonin in a buffer containing 20 mM PIPES, 137 mM

NaCl, and 2.7 mM KCl for 5 minutes.

Immunostaining:

Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS)

for 30 minutes.

Incubate with a primary antibody against PI4P overnight at 4°C.

Wash with PBS.

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in

the dark.

(Optional) Co-stain with a marker for the Golgi apparatus (e.g., anti-GM130) and a nuclear

counterstain (e.g., DAPI).
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Imaging:

Mount the coverslips on microscope slides.

Visualize the fluorescence using a confocal microscope.

Analyze the images to determine the localization and intensity of the PI4P signal.

To cite this document: BenchChem. [T-00127_HEV1 CAS number and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603673#t-00127-hev1-cas-number-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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